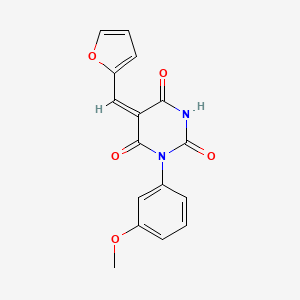![molecular formula C25H44N2O5S B11538671 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid](/img/structure/B11538671.png)
4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is an organic compound with the molecular formula C25H44N2O5S. This compound is characterized by a long alkyl chain (octadecyl) attached to an amino group, which is further connected to a nitrobenzenesulfonic acid moiety. The presence of both hydrophobic (alkyl chain) and hydrophilic (sulfonic acid) parts makes it an interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octadecylamine, methylamine, and 3-nitrobenzenesulfonic acid.
Reaction Steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium dithionite.
Substitution: The sulfonic acid group can participate in various substitution reactions, such as sulfonation or desulfonation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sulfuric acid, chlorosulfonic acid.
Major Products Formed
Reduction: Formation of 4-[Methyl(octadecyl)amino]-3-aminobenzenesulfonic acid.
Substitution: Formation of various sulfonated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is used as a surfactant due to its amphiphilic nature. It can stabilize emulsions and is used in the formulation of various chemical products.
Biology
In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its ability to integrate into lipid bilayers.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug delivery agents, particularly in targeting hydrophobic drugs to specific tissues.
Industry
In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various applications, including coatings and lubricants.
Mechanism of Action
The mechanism of action of 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid involves its interaction with lipid membranes. The long alkyl chain allows it to embed into lipid bilayers, while the sulfonic acid group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, alter membrane fluidity, and affect membrane-bound proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
4-[Methyl(octadecyl)amino]-3-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.
4-[Methyl(octadecyl)amino]-3-chlorobenzenesulfonic acid: Similar structure but with a chloro group instead of a nitro group.
4-[Methyl(octadecyl)amino]-3-hydroxybenzenesulfonic acid: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of a long alkyl chain with a nitrobenzenesulfonic acid moiety makes it particularly effective as a surfactant and in membrane studies.
Properties
Molecular Formula |
C25H44N2O5S |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
4-[methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C25H44N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(2)24-20-19-23(33(30,31)32)22-25(24)27(28)29/h19-20,22H,3-18,21H2,1-2H3,(H,30,31,32) |
InChI Key |
MDZQBLGIGXDXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11538596.png)
![2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11538598.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)
![4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B11538615.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
![2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11538631.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide](/img/structure/B11538632.png)
![1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)
![4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538638.png)

![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B11538656.png)

![2-(4-Tert-butyl-2-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11538672.png)
